N-(4-chlorophenyl)-3-(piperidin-1-yl)propanamide
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Overview
Description
N-(4-Chlorophenyl)-3-piperidinopropanamide is a chemical compound that belongs to the class of piperidine derivatives It is characterized by the presence of a 4-chlorophenyl group attached to a piperidine ring via a propanamide linkage
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-chlorophenyl)-3-piperidinopropanamide typically involves the reaction of 4-chlorobenzoyl chloride with piperidine in the presence of a base such as triethylamine. The reaction proceeds through the formation of an intermediate, which is then treated with propionyl chloride to yield the final product. The reaction conditions generally include:
Temperature: Room temperature to 50°C
Solvent: Dichloromethane or chloroform
Reaction Time: 2-4 hours
Industrial Production Methods
On an industrial scale, the production of N-(4-chlorophenyl)-3-piperidinopropanamide may involve continuous flow processes to ensure higher yields and purity. The use of automated reactors and precise control of reaction parameters can enhance the efficiency of the synthesis.
Chemical Reactions Analysis
Types of Reactions
N-(4-Chlorophenyl)-3-piperidinopropanamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide to form corresponding carboxylic acids.
Reduction: Reduction reactions using agents like lithium aluminum hydride can convert the amide group to an amine.
Substitution: Nucleophilic substitution reactions can occur at the 4-chlorophenyl group, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate in aqueous solution at elevated temperatures.
Reduction: Lithium aluminum hydride in anhydrous ether at room temperature.
Substitution: Sodium hydroxide or other strong bases in polar solvents.
Major Products Formed
Oxidation: 4-Chlorobenzoic acid derivatives.
Reduction: 4-Chlorophenyl-3-piperidinopropylamine.
Substitution: Various substituted phenyl derivatives depending on the nucleophile used.
Scientific Research Applications
N-(4-Chlorophenyl)-3-piperidinopropanamide has several scientific research applications:
Medicinal Chemistry: It is studied for its potential as a pharmacological agent, particularly in the development of drugs targeting neurological disorders.
Biology: The compound is used in biochemical assays to study receptor-ligand interactions and enzyme inhibition.
Industry: It serves as an intermediate in the synthesis of more complex organic molecules used in agrochemicals and pharmaceuticals.
Mechanism of Action
The mechanism of action of N-(4-chlorophenyl)-3-piperidinopropanamide involves its interaction with specific molecular targets, such as neurotransmitter receptors or enzymes. The compound may act as an agonist or antagonist, modulating the activity of these targets and influencing various biological pathways. Detailed studies on its binding affinity and structure-activity relationships help elucidate its effects at the molecular level.
Comparison with Similar Compounds
Similar Compounds
- N-(4-Chlorophenyl)-2-piperidinopropanamide
- N-(4-Chlorophenyl)-3-piperidinobutanamide
- N-(4-Chlorophenyl)-3-piperidinopropylamine
Uniqueness
N-(4-Chlorophenyl)-3-piperidinopropanamide is unique due to its specific structural features, which confer distinct pharmacological properties. Its combination of a 4-chlorophenyl group with a piperidine ring and a propanamide linkage makes it a versatile compound for various applications, distinguishing it from other similar molecules.
Properties
Molecular Formula |
C14H19ClN2O |
---|---|
Molecular Weight |
266.76 g/mol |
IUPAC Name |
N-(4-chlorophenyl)-3-piperidin-1-ylpropanamide |
InChI |
InChI=1S/C14H19ClN2O/c15-12-4-6-13(7-5-12)16-14(18)8-11-17-9-2-1-3-10-17/h4-7H,1-3,8-11H2,(H,16,18) |
InChI Key |
QXNMREHXOZCNMU-UHFFFAOYSA-N |
Canonical SMILES |
C1CCN(CC1)CCC(=O)NC2=CC=C(C=C2)Cl |
Origin of Product |
United States |
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